molecular formula C16H19N7 B2986561 N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine CAS No. 946291-08-3

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine

Cat. No.: B2986561
CAS No.: 946291-08-3
M. Wt: 309.377
InChI Key: ONIYAZFHPOBTLE-UHFFFAOYSA-N
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Description

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine is a complex organic compound that belongs to the class of pteridine derivatives This compound is characterized by the presence of a pteridine ring system substituted with a dimethylaminoethyl group and a phenyl group

Scientific Research Applications

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.

Safety and Hazards

DMAEMA is considered hazardous. It is combustible, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled .

Future Directions

DMAEMA-based polymers have potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors . They are also being studied as antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pteridine Ring: The pteridine ring can be synthesized through the condensation of appropriate starting materials such as 2,4-diaminopyrimidine with formic acid and formaldehyde under reflux conditions.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-N,N-dimethylethylamine as the reagent.

    Phenyl Substitution: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: 2-chloro-N,N-dimethylethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pteridine ring.

    Reduction: Reduced forms of the pteridine ring or the dimethylaminoethyl group.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethyl group.

Comparison with Similar Compounds

Similar Compounds

  • N2-(2-(dimethylamino)ethyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives

Uniqueness

N2-(2-(dimethylamino)ethyl)-N4-phenylpteridine-2,4-diamine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different enzyme inhibition profiles, making it a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]-4-N-phenylpteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-23(2)11-10-19-16-21-14-13(17-8-9-18-14)15(22-16)20-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIYAZFHPOBTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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